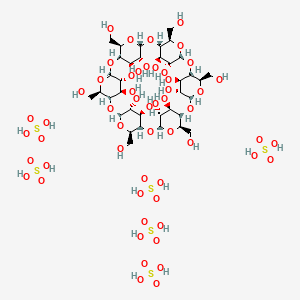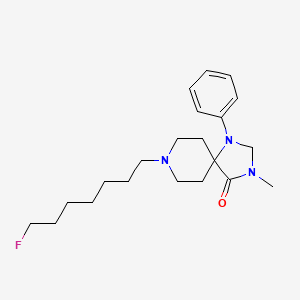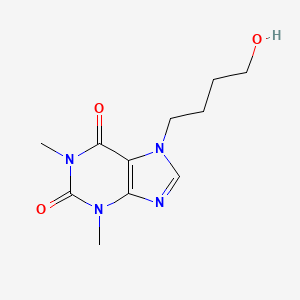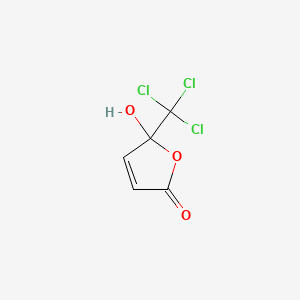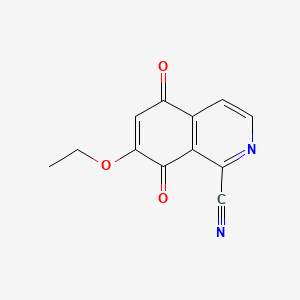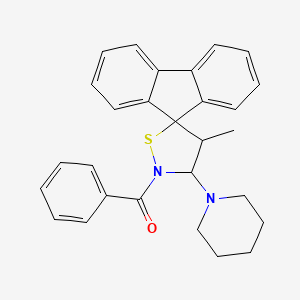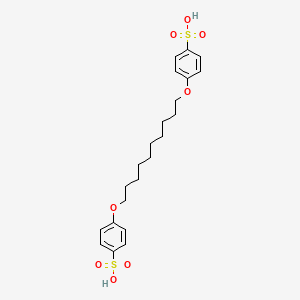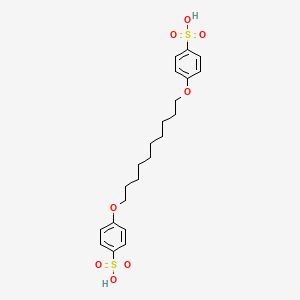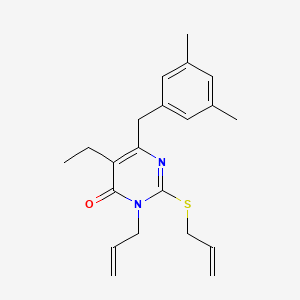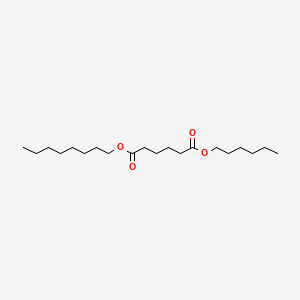
Hexanedioic acid, hexyl octyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanedioic acid, hexyl octyl ester is an organic compound with the molecular formula C20H38O4. It is an ester derived from hexanedioic acid (also known as adipic acid) and hexyl octyl alcohol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexanedioic acid, hexyl octyl ester can be synthesized through esterification, where hexanedioic acid reacts with hexyl octyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification process. The reactants are fed into a reactor where they are heated and mixed with a catalyst. The ester is then separated from the reaction mixture through distillation and purified to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Hexanedioic acid, hexyl octyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield hexanedioic acid and hexyl octyl alcohol.
Reduction: Reduction reactions can convert the ester into alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis involves heating the ester with water and a strong acid like hydrochloric acid. Basic hydrolysis (saponification) uses a strong base such as sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Substitution: Various nucleophiles can be used to substitute the ester group, depending on the desired product.
Major Products Formed:
Hydrolysis: Hexanedioic acid and hexyl octyl alcohol.
Reduction: Hexyl octyl alcohol.
Substitution: Products vary based on the nucleophile used.
Applications De Recherche Scientifique
Hexanedioic acid, hexyl octyl ester has several applications in scientific research, including:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility of plastics.
Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of lubricants, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of hexanedioic acid, hexyl octyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by water molecules, facilitated by acid or base catalysts. In reduction reactions, the ester is converted to alcohols through the transfer of hydride ions from reducing agents. The ester can also undergo substitution reactions where the ester group is replaced by other functional groups.
Comparaison Avec Des Composés Similaires
Hexanedioic acid, hexyl octyl ester can be compared with other esters of hexanedioic acid, such as:
Hexanedioic acid, dioctyl ester: Similar in structure but with two octyl groups instead of hexyl and octyl groups.
Hexanedioic acid, bis(2-ethylhexyl) ester: Contains two 2-ethylhexyl groups, offering different physical and chemical properties.
Uniqueness: this compound is unique due to its specific combination of hexyl and octyl groups, which imparts distinct properties compared to other esters of hexanedioic acid. This uniqueness makes it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
65185-85-5 |
|---|---|
Formule moléculaire |
C20H38O4 |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
1-O-hexyl 6-O-octyl hexanedioate |
InChI |
InChI=1S/C20H38O4/c1-3-5-7-9-10-14-18-24-20(22)16-12-11-15-19(21)23-17-13-8-6-4-2/h3-18H2,1-2H3 |
Clé InChI |
XRJCABJFBJQLIS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)CCCCC(=O)OCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




